molecular formula C13H16BClO3 B1456938 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride CAS No. 380499-68-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No. B1456938
Key on ui cas rn: 380499-68-3
M. Wt: 266.53 g/mol
InChI Key: WOCXUWRCQSFHNJ-UHFFFAOYSA-N
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Patent
US09290504B2

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (1.688 mmol, 450 mg) in acetonitrile (24.8 mL) was added 2-amino-4-fluoropyridine (4.22 mmol, 473 mg). The reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated to a small volume, 3% aq. citric acid solution (18 mL) was added and the mixture was extracted with dichloromethane (2×15 mL). The combined organic layer was washed with 3% aq. citric acid solution, dried over magnesium sulfate, filtered and evaporated to afford 542.2 mg of N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (94%) as an off-white solid.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=2)[O:3]1.[NH2:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][N:21]=1>C(#N)C>[F:26][C:24]1[CH:23]=[CH:22][N:21]=[C:20]([NH:19][C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([B:4]3[O:3][C:2]([CH3:18])([CH3:1])[C:6]([CH3:8])([CH3:7])[O:5]3)=[CH:10][CH:11]=2)[CH:25]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)Cl)C=C1)C
Name
Quantity
473 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)F
Name
Quantity
24.8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a small volume, 3% aq. citric acid solution (18 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (2×15 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with 3% aq. citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC(=NC=C1)NC(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 542.2 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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